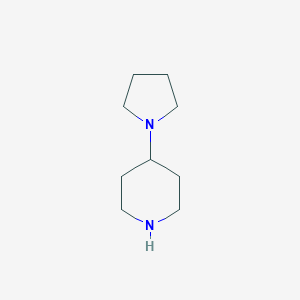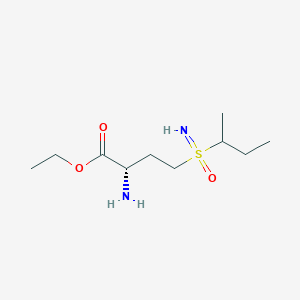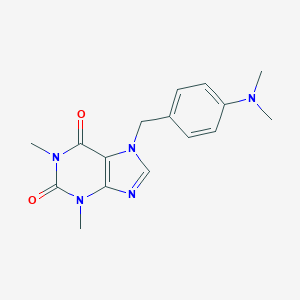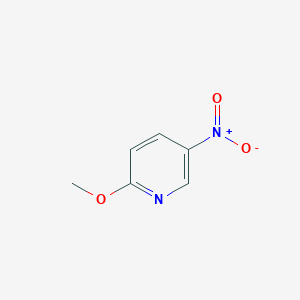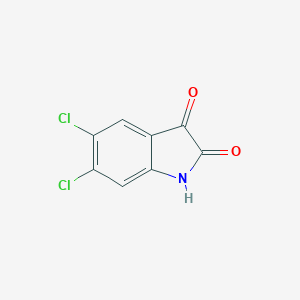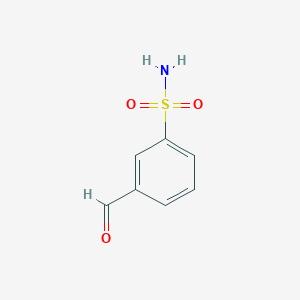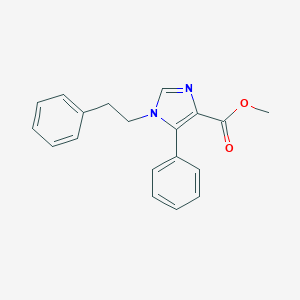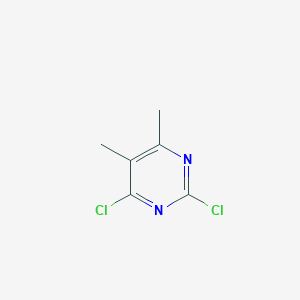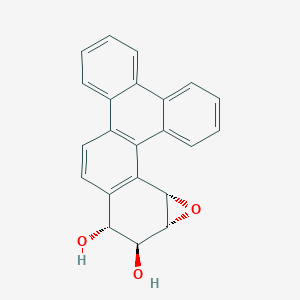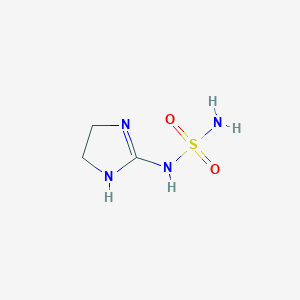
2-Sulfamoylimino-imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfamoylimino-imidazolidine, also known as SII, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. SII has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2-Sulfamoylimino-imidazolidine is not fully understood, but it is believed to involve the binding of the compound to the active site of carbonic anhydrase enzymes. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This disruption in acid-base balance can have a variety of physiological effects, including the inhibition of tumor growth and the reduction of intraocular pressure.
Biochemical And Physiological Effects
2-Sulfamoylimino-imidazolidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. These effects make it a promising candidate for further investigation as a potential therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Sulfamoylimino-imidazolidine in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This specificity can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 2-Sulfamoylimino-imidazolidine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Sulfamoylimino-imidazolidine, including its potential as a therapeutic agent for diseases such as glaucoma, epilepsy, and cancer. Further investigation into the mechanism of action of 2-Sulfamoylimino-imidazolidine may also lead to the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Additionally, the use of 2-Sulfamoylimino-imidazolidine in combination with other therapeutic agents may enhance its efficacy and reduce its potential toxicity.
Synthesis Methods
The synthesis of 2-Sulfamoylimino-imidazolidine can be achieved through a variety of methods, including the reaction of imidazolidine-2-thione with sulfamoyl chloride. Other methods include the reaction of imidazolidine-2-thione with sulfonyl isocyanate or the reaction of imidazolidine-2-thione with sulfonyl azide. These methods have been shown to produce 2-Sulfamoylimino-imidazolidine in good yields and with high purity.
Scientific Research Applications
2-Sulfamoylimino-imidazolidine has been studied for a variety of scientific research applications, including its potential as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance in the body. 2-Sulfamoylimino-imidazolidine has been shown to inhibit these enzymes, making it a potential therapeutic target for diseases such as glaucoma, epilepsy, and cancer.
properties
CAS RN |
136810-61-2 |
|---|---|
Product Name |
2-Sulfamoylimino-imidazolidine |
Molecular Formula |
C3H8N4O2S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
2-(sulfamoylamino)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7) |
InChI Key |
NGBLDKLTVQMVHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NS(=O)(=O)N |
Canonical SMILES |
C1CN=C(N1)NS(=O)(=O)N |
synonyms |
Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



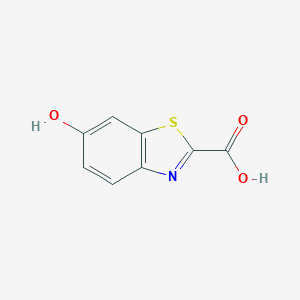


![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)
